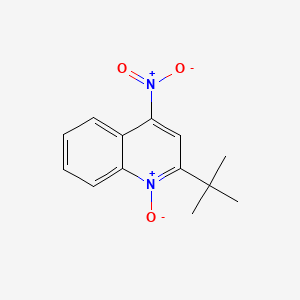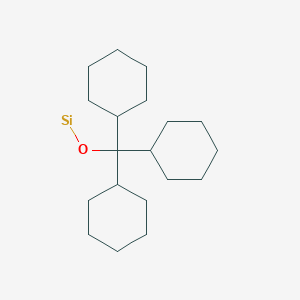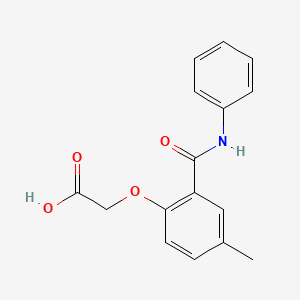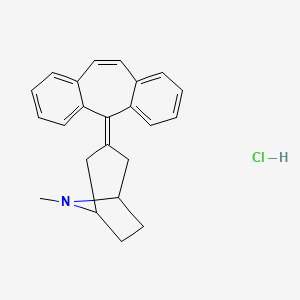![molecular formula C11H15BrN2O B14679612 N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea CAS No. 34123-48-3](/img/structure/B14679612.png)
N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is an organic compound characterized by the presence of a bromine atom, an isopropyl group, and a methylurea moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea typically involves the following steps:
Bromination: The starting material, 4-isopropylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Urea Formation: The brominated intermediate is then reacted with methyl isocyanate under controlled conditions to form the desired N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Mecanismo De Acción
The mechanism of action of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, while the methylurea moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-Chloro-4-(propan-2-yl)phenyl]-N’-methylurea: Similar structure but with a chlorine atom instead of bromine.
N-[3-Bromo-4-(methyl)phenyl]-N’-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is unique due to the combination of the bromine atom and the isopropyl group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
34123-48-3 |
|---|---|
Fórmula molecular |
C11H15BrN2O |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
1-(3-bromo-4-propan-2-ylphenyl)-3-methylurea |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)9-5-4-8(6-10(9)12)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15) |
Clave InChI |
ZEICXCURVJGGCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)NC(=O)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















